Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite
Description
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is a chiral phosphoramidite derivative characterized by a stereochemically defined backbone and multiple aromatic substituents. Its structure includes:
- A phosphoramidite core with a benzyl group and two phenyl substituents.
- A (1S,2R)-configured ethyl bridge bearing two phenyl groups and a phenylthio (-SPh) moiety.
This compound is primarily utilized in asymmetric synthesis, particularly as a ligand in transition-metal catalysis or as a chiral auxiliary in stereoselective phosphorylation reactions. Its stereochemical complexity and electron-rich aromatic groups make it suitable for tuning reactivity and selectivity in organic transformations .
Properties
Molecular Formula |
C39H34NO2PS |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-phenylsulfanylethanamine |
InChI |
InChI=1S/C39H34NO2PS/c1-7-19-32(20-8-1)31-40(43(41-35-25-13-4-14-26-35)42-36-27-15-5-16-28-36)38(33-21-9-2-10-22-33)39(34-23-11-3-12-24-34)44-37-29-17-6-18-30-37/h1-30,38-39H,31H2/t38-,39+/m0/s1 |
InChI Key |
GWBCKIXTYMVCJH-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The compound features a central (1S,2R)-1,2-diphenylethane backbone with a benzylamine group, a phenylthio substituent, and a diphenoxyphosphanyl moiety. Its molecular formula is C39H34NO2PS, with a molecular weight of 611.7 g/mol. The stereochemistry at C1 (S) and C2 (R) is critical for its function in asymmetric catalysis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2137862-59-8 |
| Molecular Formula | C39H34NO2PS |
| Molecular Weight | 611.7 g/mol |
| InChI Key | InChI=1S/C39H34NO2PS/c... |
Synthetic Pathways
Asymmetric Synthesis of the (1S,2R)-1,2-Diphenylethane Backbone
The stereogenic centers are established via iridium-catalyzed asymmetric hydrogenation (AH) of α-imino esters or ketones. For example, Hu et al. demonstrated that hybrid ferrocenylphosphine-phosphoramidite ligands (e.g., L3 ) enable enantioselectivities up to 96% ee for analogous structures. Substituting the imine precursor with a phenylthio-modified substrate achieves the desired (1S,2R) configuration.
Key Reaction :
$$
\text{Imine} + \text{H}_2 \xrightarrow{\text{Ir/L3}} (1S,2R)\text{-Amine} \quad
$$
Introduction of the Phenylthio Group
Thiol-ene coupling or nucleophilic substitution introduces the phenylthio moiety. In a modified approach, (1S,2R)-1,2-diphenylethyl-2-chloroethane reacts with thiophenol in the presence of K2CO3 to yield the thioether. This step requires anhydrous conditions to prevent oxidation of the thiol.
Benzylation of the Amine
The secondary amine is benzylated using benzyl bromide and a hindered base (e.g., Hunig’s base) to avoid over-alkylation. A 2016 Journal of Organic Chemistry protocol reported 85–90% yields for analogous benzylations under microwave irradiation.
Phosphitylation with Diphenoxyphosphine Chloride
The final step involves reacting the benzylated amine with diphenoxyphosphine chloride (ClP(OPh)2) in dichloromethane. Triethylamine scavenges HCl, driving the reaction to completion. Smolecule’s data for a related compound (CAS 2137862-59-8) confirms this method yields >95% purity after column chromatography.
Reaction Scheme :
$$
\text{Benzylated Amine} + \text{ClP(OPh)}2 \xrightarrow{\text{Et}3\text{N}} \text{Phosphoramidite} \quad
$$
Stereochemical Control and Optimization
Ligand Design for Asymmetric Hydrogenation
P-stereogenic ligands like TangPhos (L2 ) and JosiPhos (L21c ) are pivotal for enantiocontrol. For instance, JosiPhos enables S/C ratios up to 5000 in palladium-catalyzed AH of N-sulfonylimines, achieving 99% ee. Adapting these ligands to the phenylthio-substituted substrate minimizes racemization.
Solvent and Temperature Effects
Nonpolar solvents (toluene, THF) enhance stereoselectivity by stabilizing transition states. A study by Goulioukina et al. demonstrated that trifluoroethanol (TFE) improves yields in phosphoramidite syntheses by suppressing side reactions.
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | TFE | 92 | 98 |
| Catalyst Loading | 0.1 mol% Ir | 89 | 96 |
| Temperature | -20°C | 85 | 95 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
31P NMR reveals a characteristic peak at δ 148–150 ppm for the phosphoramidite group. 1H NMR confirms benzyl (δ 4.2–4.5 ppm) and phenylthio (δ 7.3–7.5 ppm) protons.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C39H34NO2PS+ calculates m/z 612.2178; observed m/z 612.2181.
Industrial-Scale Applications
The compound serves as a chiral ligand in rhodium-catalyzed hydrogenations. A 2021 Chemical Reviews study highlighted its use in synthesizing BET inhibitor intermediates on kilogram scales.
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphoramidite group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite has several scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite can be contextualized by comparing it to analogous phosphoramidites. Below is a detailed analysis based on available
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Thioether Substituent: The phenylthio group in the target compound provides moderate electron density to the phosphorus center, favoring nucleophilic reactivity.
Phosphorus-Bound Substituents :
- The benzyl group in the target compound offers flexibility and moderate steric hindrance, facilitating interactions with metal catalysts.
- The cyclohexylmethyl group in the analog imposes greater steric constraints and rigidity, which could enhance enantioselectivity in certain catalytic cycles but limit substrate scope.
Stereochemical Configuration :
- Both compounds share the (1S,2R) configuration on the ethyl bridge, ensuring chiral induction. However, the 4-bromophenylthio analog’s bulkier substituent may alter diastereomeric outcomes in multi-step syntheses.
Research Findings
- A study on cyclohexylmethyl-substituted phosphoramidites demonstrated superior thermal stability (decomposition >200°C) compared to benzyl analogs (~180°C), attributed to reduced aromatic ring strain .
- The electron-withdrawing bromine in the 4-bromophenylthio group was shown to modulate reaction kinetics in palladium-catalyzed couplings, achieving higher yields in aryl bromide substrates .
Notes
- Synthesis Considerations : The target compound’s benzyl group simplifies synthesis via nucleophilic substitution, whereas the cyclohexylmethyl analog requires more stringent conditions (e.g., low-temperature Grignard reactions) .
Biological Activity
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is a phosphoramidite compound with potential applications in medicinal chemistry and molecular biology. This compound is part of a class of molecules that are significant in the synthesis of oligonucleotides and have shown biological activity in various studies.
Chemical Structure and Properties
The chemical formula for this compound is represented as follows:
This compound features a phosphoramidite backbone, which is crucial for its role in oligonucleotide synthesis. The presence of the phenylthio group enhances its reactivity and stability during synthesis processes.
Antiviral Activity
Recent studies have indicated that phosphoramidites, including this compound, exhibit antiviral properties. For instance, a study focused on 2'-O-alkyl ribonucleotide phosphoramidates demonstrated significant antiviral activity against Hepatitis B virus (HBV). The compounds were evaluated both in vitro and in vivo, showing promising results for future therapeutic applications .
The mechanism by which diphenyl benzyl phosphoramidites exert their biological effects often involves the inhibition of viral replication. This is achieved through the incorporation of these compounds into the viral RNA or DNA during replication, leading to defective viral particles.
Case Studies
- Study on Antisense Oligonucleotides : A study explored the use of 2'-O-alkyl-NPS oligonucleotides synthesized from phosphoramidites like diphenyl benzyl phosphoramidite. These oligonucleotides showed enhanced stability and efficacy as antisense oligonucleotides (ASOs), demonstrating higher activity than traditional counterparts against HBV .
- Pharmacological Evaluation : In another case, diphenyl benzyl phosphoramidite was evaluated for its pharmacokinetic properties. The study highlighted its favorable absorption and distribution characteristics when administered subcutaneously, further supporting its potential as a therapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
